1-Phenylimidazolidin-2-one
Overview
Description
1-Phenylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in drug discovery. Although the provided papers do not directly discuss 1-Phenylimidazolidin-2-one, they do provide insights into related compounds and their synthesis, structure, and biological activities, which can be informative for understanding 1-Phenylimidazolidin-2-one.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-pot synthesis of pyrimidino thiazolidin-4-ones catalyzed by activated fly ash , and the synthesis of 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions . These methods highlight the efficiency of one-pot reactions in constructing complex molecules. Similarly, the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines via a bromination shuttle mechanism and the solid-phase synthesis of 1,5-disubstituted 2-aryliminoimidazolidines demonstrate the versatility of synthetic approaches for imidazolidine derivatives.
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives is characterized by the presence of an imidazolidinone ring, which can be substituted at various positions to modulate the compound's properties. The structure-activity relationships (SARs) for 1-phenylbenzimidazoles provide insights into how different substituents affect biological activity, which is relevant for understanding the molecular structure of 1-Phenylimidazolidin-2-one.
Chemical Reactions Analysis
The chemical reactivity of imidazolidinone derivatives is influenced by the substituents on the imidazolidinone ring. For instance, the introduction of N-aminoimidazolidin-2-one into peptide sequences demonstrates the compound's reactivity and potential for creating peptidomimetics. The synthesis of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones further illustrates the diverse chemical reactions that these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidinone derivatives, such as melting points and solubility, are crucial for their application in drug design. The microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines in water–PEG-400 suggests that these compounds can be synthesized in environmentally benign conditions, which is important for sustainable chemistry. The characterization data provided for pyrimidinyl thiazolidinones and the synthesis of spiro[4H-benzopyran-4,2'-thiazolidin]-4-ones contribute to the understanding of the physical and chemical properties of related compounds.
Scientific Research Applications
Application 1: Anti-inflammatory Activity
- Summary of the Application: 1-Phenylimidazolidin-2-one is used in the synthesis of new unsymmetric bis-heterocyclic compounds with a direct C-C bond. These compounds have been found to possess anti-inflammatory activity and relatively low cytotoxicity .
- Methods of Application: The method involves the amidoalkylation of indole, oxindole, pyrazolone, and pyrazole derivatives using 5-hydroxy-1-phenylimidazolidin-2-one .
- Results or Outcomes: The 3-(2-oxoimidazolidin-5-yl)indole derivatives were found to possess anti-inflammatory activity and relatively low cytotoxicity .
Application 2: Growth Regulator for Germination
- Summary of the Application: Compounds containing indoles and imidazolidin-2-one moiety with a direct C–C bond were synthesized using an amidoalkylation one-pot reaction. These compounds were investigated as a growth regulator for germination, growth, and development of wheat seeds .
- Methods of Application: The method involves the amidoalkylation of reagent 1-phenylimidazolidin-2-one .
- Results or Outcomes: The study identified the leading compounds, 3a and 3e, with higher growth-regulating activity than the indole-auxin analogues .
Application 3: Synthesis of Bioactive Compounds
- Summary of the Application: 1-Phenylimidazolidin-2-one is used in the synthesis of new unsymmetric bis-heterocyclic compounds with a direct C-C bond. These compounds have been found to possess various biological activities .
- Methods of Application: The method involves the amidoalkylation of indole, oxindole, pyrazolone, and pyrazole derivatives using 5-hydroxy-1-phenylimidazolidin-2-one .
- Results or Outcomes: The derivatives were found to possess various biological activities, including neuroprotective, anticonvulsant, antibacterial, anti-inflammatory, and anti-cancer properties .
Application 4: Growth Regulator for Drought Resistance
- Summary of the Application: Compounds containing indoles and imidazolidin-2-one moiety with a direct C–C bond were synthesized using an amidoalkylation one-pot reaction. These compounds were investigated as a growth regulator for germination, growth, and development of wheat seeds .
- Methods of Application: The method involves the amidoalkylation of reagent 1-phenylimidazolidin-2-one .
- Results or Outcomes: Their effect on drought resistance at very low concentrations (4 × 10 −5 M) was evaluated. The study highlighted identified the leading compounds, 3 a and 3 e, with higher growth-regulating activity than the indole-auxin analogues .
Application 5: Synthesis of Imidazo[4,5-b]Pyridine-2,5(4H,6H)-Diones
- Summary of the Application: 1-Phenylimidazolidin-2-one is used in a three-component condensation with aldehydes and Meldrum’s acid. This process leads to the synthesis of Imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins .
- Methods of Application: The method involves a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum’s acid .
- Results or Outcomes: The result of this process is the synthesis of Imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins .
Application 6: Synthesis of Bioactive Compounds
- Summary of the Application: 1-Phenylimidazolidin-2-one is used in the synthesis of new unsymmetric bis-heterocyclic compounds with a direct C-C bond. These compounds have been found to possess various biological activities .
- Methods of Application: The method involves the amidoalkylation of indole, oxindole, pyrazolone, and pyrazole derivatives using 5-hydroxy-1-phenylimidazolidin-2-one .
- Results or Outcomes: The derivatives were found to possess various biological activities, including neuroprotective, anticonvulsant, antibacterial, anti-inflammatory, and anti-cancer properties .
Safety And Hazards
properties
IUPAC Name |
1-phenylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGTRSHKSWYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292174 | |
Record name | 1-Phenylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylimidazolidin-2-one | |
CAS RN |
1848-69-7 | |
Record name | 1-Phenyl-2-imidazolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.